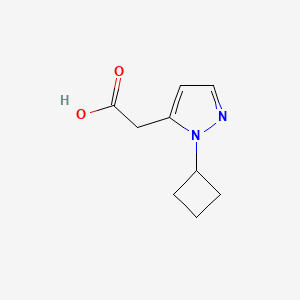

2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid

Description

BenchChem offers high-quality 2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(2-cyclobutylpyrazol-3-yl)acetic acid |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13) |

InChI Key |

SCTPZNPFJBOPMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structure of 1-cyclobutyl-1H-pyrazole-5-acetic acid

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 1-Cyclobutyl-1H-pyrazole-5-acetic acid

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of 1-cyclobutyl-1H-pyrazole-5-acetic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their diverse biological activities and versatile synthetic utility.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structural components, a plausible synthetic pathway derived from established methods, and a detailed predictive analysis of its spectroscopic signature. By integrating data from analogous structures, this guide serves as an authoritative reference for the identification and utilization of this specific compound.

Molecular Structure and Physicochemical Properties

The structural identity of a compound dictates its chemical behavior and biological function. A thorough analysis of 1-cyclobutyl-1H-pyrazole-5-acetic acid reveals a molecule designed with distinct functional regions, each contributing to its overall physicochemical profile.

Core Scaffold Analysis

The molecule is composed of three primary structural motifs:

-

1,5-Disubstituted Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is known for its metabolic stability and its ability to act as a scaffold for diverse functionalization. The substitution at the 1- and 5-positions is a common pattern in pharmacologically active pyrazoles.

-

N1-Cyclobutyl Substituent: A saturated four-membered carbocyclic ring attached to the N1 position of the pyrazole. This group imparts significant lipophilicity, which can influence membrane permeability and binding interactions with hydrophobic pockets in biological targets.

-

C5-Acetic Acid Side Chain: An acetic acid moiety (-CH₂COOH) attached to the C5 position of the pyrazole ring. The carboxylic acid group is a key hydrogen bond donor and acceptor and provides a handle for forming salts or amide derivatives to modulate solubility and formulation properties.

Caption: Molecular structure of 1-cyclobutyl-1H-pyrazole-5-acetic acid.

Physicochemical Data Summary

The following table summarizes the key computed and identifying properties for the molecule.

| Property | Value | Source |

| IUPAC Name | (1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid | - |

| Molecular Formula | C₉H₁₂N₂O₂ | - |

| Molecular Weight | 180.20 g/mol | - |

| Monoisotopic Mass | 180.08987 Da | [3] |

| InChIKey | BFRDIMSIOAGUSO-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.3 | [3] |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

Proposed Synthesis and Retrosynthetic Analysis

While direct synthesis of this specific molecule is not widely reported, a robust and scalable synthetic route can be designed based on established methodologies for analogous pyrazolylacetic acids.[4] The proposed strategy relies on the functionalization of a pre-formed 1-cyclobutyl-1H-pyrazole scaffold.

Retrosynthetic Strategy

The retrosynthesis begins by disconnecting the acetic acid side chain, identifying an α-ketoester as a key intermediate. This intermediate can be formed via electrophilic trapping of a lithiated pyrazole. The core 1-cyclobutyl-1H-pyrazole scaffold is accessible from the cyclocondensation of hydrazine and a 1,3-dicarbonyl equivalent, followed by N-alkylation with a cyclobutyl halide. A more direct route involves using cyclobutylhydrazine from the outset.

Caption: Retrosynthetic pathway for 1-cyclobutyl-1H-pyrazole-5-acetic acid.

Detailed Experimental Protocol

This protocol is adapted from a proven method for the multigram synthesis of pyrazolylacetic acids.[4]

Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole

-

To a solution of cyclobutylhydrazine hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.05 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-cyclobutyl-1H-pyrazole.

Step 2: Synthesis of Ethyl 2-(1-cyclobutyl-1H-pyrazol-5-yl)-2-oxoacetate

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1-cyclobutyl-1H-pyrazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour.

-

Add a solution of diethyl oxalate (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketoester, which can be purified by chromatography.

Step 3: Synthesis of 1-Cyclobutyl-1H-pyrazole-5-acetic acid (Wolff-Kishner Reduction)

-

To a flask equipped with a reflux condenser, add the crude ketoester (1.0 eq), diethylene glycol, and hydrazine hydrate (5.0 eq).

-

Heat the mixture to 120 °C for 2 hours.

-

Add potassium hydroxide pellets (5.0 eq) portion-wise and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

-

Maintain the temperature for 4-5 hours until gas evolution ceases.

-

Cool the reaction mixture, dilute with water, and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with concentrated HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 1-cyclobutyl-1H-pyrazole-5-acetic acid.

Spectroscopic and Analytical Characterization

Confirming the structure of the synthesized compound requires a suite of analytical techniques. The following sections detail the expected spectroscopic data based on the known effects of the constituent functional groups and data from closely related pyrazole structures.[5][6][7]

Caption: Workflow for the analytical characterization of the target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| COOH | 10.0 - 12.0 | broad singlet | 1H | Deshielded acidic proton, exchangeable with D₂O. |

| Pyrazole-H3 | ~7.50 | doublet (d) | 1H | Aromatic proton on the pyrazole ring, adjacent to C4-H. |

| Pyrazole-H4 | ~6.35 | doublet (d) | 1H | Aromatic proton coupled to C3-H.[6] |

| N-CH (cyclobutyl) | ~4.80 | quintet | 1H | Methine proton on the cyclobutyl ring, deshielded by the pyrazole nitrogen. |

| CH₂ (acetic) | ~3.80 | singlet | 2H | Methylene protons adjacent to the pyrazole ring and carbonyl group. |

| Cyclobutyl-CH₂ | 2.20 - 2.60 | multiplet | 4H | Methylene protons on the cyclobutyl ring adjacent to the methine. |

| Cyclobutyl-CH₂ | 1.80 - 2.10 | multiplet | 2H | Methylene proton at the 3-position of the cyclobutyl ring. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon | Predicted δ (ppm) | Rationale |

| C=O (acid) | ~172 | Typical chemical shift for a carboxylic acid carbonyl. |

| C5 (pyrazole) | ~145 | Aromatic carbon bearing the acetic acid substituent. |

| C3 (pyrazole) | ~140 | Aromatic carbon adjacent to two nitrogen atoms. |

| C4 (pyrazole) | ~108 | Aromatic carbon shielded by two adjacent carbons. |

| N-CH (cyclobutyl) | ~55 | Methine carbon directly attached to the electronegative nitrogen. |

| CH₂ (acetic) | ~30 | Methylene carbon of the acetic acid side chain. |

| Cyclobutyl-CH₂ | ~28 | Methylene carbons adjacent to the N-CH group. |

| Cyclobutyl-CH₂ | ~15 | Methylene carbon at the distal position of the cyclobutyl ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (acid) | 2500 - 3300 | Very broad |

| C-H stretch (sp², aromatic) | 3050 - 3150 | Sharp, medium |

| C-H stretch (sp³) | 2850 - 3000 | Sharp, strong |

| C=O stretch (acid) | 1700 - 1725 | Strong, sharp |

| C=N, C=C stretch (ring) | 1500 - 1600 | Medium |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected [M+H]⁺: m/z 181.0971

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z ~135.

-

Cleavage of the cyclobutyl ring, resulting in characteristic neutral losses.

-

McLafferty rearrangement is unlikely due to the structure.

-

Biological Context and Potential Applications

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous approved drugs.[8] Derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[9][10][11][12][13]

-

Anti-inflammatory Activity: Many pyrazole-containing compounds, most notably Celecoxib, are potent and selective COX-2 inhibitors. The acetic acid moiety of 1-cyclobutyl-1H-pyrazole-5-acetic acid could mimic the carboxylic acid or sulfonamide groups responsible for binding to key residues in the COX active site.

-

Agrochemicals: Pyrazole derivatives are also widely used as herbicides and insecticides.[14] The specific combination of the cyclobutyl and acetic acid groups could be explored for novel agrochemical applications.

-

Drug Development: The structural features of this molecule make it an attractive candidate for lead optimization programs. The cyclobutyl group provides a lipophilic anchor, while the acetic acid provides a point for salt formation or derivatization into amides or esters to fine-tune pharmacokinetic properties.

Conclusion

1-Cyclobutyl-1H-pyrazole-5-acetic acid is a well-defined molecular entity with distinct structural features amenable to rational drug design and chemical synthesis. Its structure can be unambiguously confirmed through a combination of NMR spectroscopy, mass spectrometry, and FTIR analysis. The proposed synthetic route, based on proven chemical transformations, provides a reliable pathway for its preparation. Given the established pharmacological importance of the pyrazole nucleus, this compound represents a valuable building block for the development of novel therapeutic agents and other advanced chemical materials.

References

-

Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Available at: [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. Available at: [Link]

-

Synthesis of Highly Substituted Cyclobutanes via Silver‐Catalyzed Reaction of Pyrazole and Propargyl Carbonates. ResearchGate. Available at: [Link]

-

SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. RJOAS. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. RSC. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives. IJISET. Available at: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Springer. Available at: [Link]

-

Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. PrepChem.com. Available at: [Link]

-

1-cyclobutyl-1h-pyrazole-5-carboxylic acid. PubChemLite. Available at: [Link]

-

2-[1-(1-ethyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid. PubChem. Available at: [Link]

-

1-(cyclobutylmethyl)-1h-pyrazole-5-carboxylic acid. PubChemLite. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds. PMC. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

1H-pyrazole-1-acetic acid. SpectraBase. Available at: [Link]

-

1H-Pyrazole. NIST WebBook. Available at: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. Available at: [Link]

-

Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. Pradeep Research Group. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

1H-Pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

Sources

- 1. ijiset.com [ijiset.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. PubChemLite - 1-(cyclobutylmethyl)-1h-pyrazole-5-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. rsc.org [rsc.org]

- 6. 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

- 12. jetir.org [jetir.org]

- 13. visnav.in [visnav.in]

- 14. researchgate.net [researchgate.net]

Methodological & Application

A Comprehensive Guide to the Synthesis of 1-Cyclobutyl-1H-pyrazole-5-carboxylic Acid and its Key Intermediates

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 1-cyclobutyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in modern medicinal chemistry. Pyrazole derivatives are prevalent scaffolds in a wide array of therapeutic agents, and the ability to reliably synthesize them with specific substitution patterns is crucial for drug discovery programs.[1] This document offers a comprehensive walkthrough of a robust synthetic strategy, beginning with the preparation of essential precursors, followed by the construction of the pyrazole core via the classic Knorr pyrazole synthesis, and culminating in the final target acid. The protocols are designed to be self-validating, with explanations for critical experimental choices, troubleshooting insights, and detailed characterization data.

I. Overview of the Synthetic Strategy

The synthesis of 1-cyclobutyl-1H-pyrazole-5-carboxylic acid is most effectively approached through a convergent strategy centered on the Knorr pyrazole synthesis.[2][3] This powerful reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.[4][5] Our strategy is therefore dissected into three primary stages:

-

Preparation of Key Intermediates: This involves the synthesis or sourcing of the two primary building blocks: Cyclobutylhydrazine (as the N1-substituent source) and a suitable β-ketoester (as the C3-C4-C5 carbon backbone).

-

Pyrazole Core Formation: The condensation of the two intermediates to form the stable ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate.

-

Ester Hydrolysis: The final conversion of the pyrazole ester into the target 1-cyclobutyl-1H-pyrazole-5-carboxylic acid.

The logical flow of this synthetic pathway is illustrated below.

Figure 1: Overall synthetic workflow for 1-cyclobutyl-1H-pyrazole-5-carboxylic acid.

II. Part 1: Synthesis of Key Intermediates

Intermediate 1: Cyclobutylhydrazine Hydrochloride

Cyclobutylhydrazine is a critical building block that introduces the N1-cyclobutyl moiety.[6] While commercially available, its synthesis from cyclobutanone is a cost-effective and straightforward two-step process.[7]

Expertise & Experience: The use of tert-butyl carbazate allows for the formation of a stable Boc-protected hydrazone intermediate, which can be readily isolated and reduced. The final deprotection with HCl not only removes the Boc group but also conveniently yields the hydrochloride salt, which is typically more stable and easier to handle than the free base. Hydrazine derivatives can be mutagenic and carcinogenic, so appropriate safety precautions are paramount.[6]

Protocol 1: Synthesis of Cyclobutylhydrazine Hydrochloride [7]

-

Boc-Hydrazone Formation:

-

To a solution of cyclobutanone (1.0 eq) in a suitable solvent like methanol, add tert-butyl carbazate (1.05 eq).

-

Add a catalytic amount of acetic acid (e.g., 3 drops) to facilitate the condensation.

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the cyclobutanone is consumed.

-

Remove the solvent under reduced pressure. The resulting crude tert-butyl 2-cyclobutylidenehydrazine-1-carboxylate can be used directly in the next step or purified by recrystallization.

-

-

Reduction and Deprotection:

-

Dissolve the crude hydrazone in a solvent such as ethanol or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature for 2-4 hours to effect deprotection.

-

Evaporate the solvent completely to yield the crude cyclobutylhydrazine hydrochloride salt.[8] It can be purified by recrystallization from an ethanol/ether mixture.

-

Intermediate 2: Diethyl 2,4-dioxobutanoate (Diethyl Oxaloacetate)

This β-ketoester is the carbon backbone for the pyrazole ring, providing the atoms that will become C3, C4, and the C5-carboxylic acid group. It is prepared via a Claisen condensation.

Expertise & Experience: The Claisen condensation requires a strong base to deprotonate the α-carbon of an ester. Sodium ethoxide is a common and effective choice when using ethyl esters, as it avoids issues of transesterification. The reaction is driven to completion by the formation of the stable enolate of the β-dicarbonyl product.

Protocol 2: Synthesis of Diethyl 2,4-dioxobutanoate

-

Base Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol (sufficient volume to dissolve).

-

-

Condensation:

-

To the stirred sodium ethoxide solution, add a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.1 eq) dropwise via the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice and acidify with dilute sulfuric or hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude diethyl 2,4-dioxobutanoate can be purified by vacuum distillation.

-

III. Part 2: Knorr Pyrazole Synthesis

This is the core reaction where the heterocyclic ring is constructed. The mechanism involves an initial condensation between the more reactive ketone of the β-ketoester and the hydrazine to form a hydrazone, followed by an intramolecular cyclization and dehydration.[4][9]

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

Protocol 3: Synthesis of Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate

-

Reaction Setup:

-

In a round-bottom flask, dissolve cyclobutylhydrazine hydrochloride (1.0 eq) and diethyl 2,4-dioxobutanoate (1.0 eq) in ethanol.

-

Add a base, such as sodium acetate or triethylamine (1.1 eq), to neutralize the hydrochloride salt and generate the free hydrazine in situ.

-

Add a catalytic amount of glacial acetic acid.[9]

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring.

-

Monitor the reaction progress using TLC (e.g., with a 30% ethyl acetate/70% hexane mobile phase). The reaction is typically complete within 4-8 hours.[9]

-

-

Workup and Purification:

-

Once the starting materials are consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product, ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, can be purified by flash column chromatography on silica gel.

-

IV. Part 3: Final Hydrolysis to the Target Acid

The final step is a standard saponification of the ester to yield the desired carboxylic acid.

Expertise & Experience: The use of a co-solvent system like THF/water ensures the solubility of both the organic ester and the aqueous base, facilitating a smooth reaction.[10] The product is isolated by acidic workup, which protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.[11]

Protocol 4: Synthesis of 1-cyclobutyl-1H-pyrazole-5-carboxylic acid [10]

-

Saponification:

-

Dissolve the purified ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture vigorously at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction.

-

Monitor the hydrolysis by TLC until the starting ester is completely consumed (typically 4-12 hours).

-

-

Isolation:

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.

-

Stir the resulting slurry in the ice bath for an additional 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any inorganic salts and then with a small amount of a cold non-polar solvent like hexane to aid in drying.

-

Dry the product under vacuum to a constant weight to yield 1-cyclobutyl-1H-pyrazole-5-carboxylic acid.

-

V. Data Summary and Characterization

The following table summarizes key quantitative data for the intermediates and the final product. Actual yields may vary based on experimental conditions and scale.

| Compound Name | Molecular Formula | MW ( g/mol ) | Typical Yield | Key Analytical Notes (Expected) |

| Cyclobutylhydrazine HCl | C₄H₁₁ClN₂ | 122.60 | 70-80% | ¹H NMR will show characteristic signals for the cyclobutyl ring protons and exchangeable N-H protons. |

| Diethyl 2,4-dioxobutanoate | C₈H₁₂O₅ | 188.18 | 60-75% | Exists as a mixture of keto and enol tautomers, which will be observable in ¹H and ¹³C NMR spectra. |

| Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate | C₁₀H₁₄N₂O₂ | 194.23 | 75-90% | ¹H NMR: Signals for ethyl ester, cyclobutyl group, and two distinct pyrazole ring protons. Mass Spec (ESI+): m/z [M+H]⁺. |

| 1-cyclobutyl-1H-pyrazole-5-carboxylic acid | C₈H₁₀N₂O₂ | 166.18 | >90% | ¹H NMR: Disappearance of ethyl signals, appearance of a broad carboxylic acid proton signal. Mass Spec (ESI+): m/z [M+H]⁺. |

VI. References

-

PrepChem. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 742673-64-9, CYCLOBUTYLHYDRAZINE. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-cyclobutylideneacetate. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Google Patents. (n.d.). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

- 6. lookchem.com [lookchem.com]

- 7. 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE | 158001-21-9 [chemicalbook.com]

- 8. Hydrazine, cyclobutyl-, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. benchchem.com [benchchem.com]

- 11. longdom.org [longdom.org]

Amide coupling protocols for 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid

Application Note: High-Efficiency Amide Coupling Protocols for 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid

Abstract

This technical guide provides validated protocols for the amide coupling of 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid , a critical scaffold in the development of JAK inhibitors and hemoglobin modulators. While the acetic acid side chain offers a methylene spacer that mitigates direct steric clash, the proximal bulk of the N1-cyclobutyl group creates a unique steric environment that can hinder reaction kinetics with secondary or electron-deficient amines. This note outlines three distinct protocols—Standard Discovery (HATU), Process-Scalable (T3P), and Difficult Coupling (Ghosez’s Reagent)—designed to maximize yield and suppress common side reactions such as N-acyl urea formation.

Introduction & Structural Analysis

The target molecule, 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid , features a 1,5-substitution pattern on the pyrazole ring. Unlike the more open 1,3-isomers, the 1,5-arrangement places the solubilizing but bulky cyclobutyl group directly adjacent to the acetic acid side chain.

-

Steric Challenge: The cyclobutyl ring adopts a "puckered" conformation that can project volume toward the C5-position. While the methylene linker (

) provides some flexibility, the local environment remains congested. -

Electronic Context: The pyrazole N2 (pyridine-like nitrogen) acts as a weak hydrogen bond acceptor. In acidic media or with highly electrophilic activation agents, this nitrogen can participate in intramolecular coordination, potentially stalling the reaction or leading to active ester hydrolysis.

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity and steric demand.

Protocol A: Standard Discovery (HATU/DIEA)

Best For: Primary amines, small scale (<100 mg), and rapid library synthesis.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester (7-azabenzotriazole ester). The additional nitrogen in the HATU ring assists in stabilizing the transition state via a neighboring group effect, which is crucial for overcoming the steric bulk of the cyclobutyl group [1].

Reagents:

-

Acid: 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

-

Dissolution: In a dry vial, dissolve the pyrazole acetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.

-

Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

-

Checkpoint: If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup: Dilute with EtOAc, wash with sat.

(2x), water (1x), and brine (1x). Dry over

Why it works: The high reactivity of the At-ester compensates for the moderate steric hindrance of the cyclobutyl group.

Protocol B: Scalable & Green (T3P)

Best For: Process chemistry (>1g), secondary amines, and avoiding epimerization (if chiral amines are used).

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. This intermediate is highly reactive toward amines but stable to water, allowing for easy workup. It generates only water-soluble byproducts, eliminating the need for chromatography in many cases [2].

Reagents:

-

Acid: 1.0 equiv

-

Amine: 1.1 equiv

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Protocol:

-

Charge: Combine the pyrazole acid and amine in EtOAc (or 2-MeTHF) at a concentration of 0.2–0.5 M.

-

Base Addition: Add Pyridine (3.0 equiv). Crucial: Pyridine acts as both a base and an acylation catalyst.

-

T3P Addition: Add T3P solution dropwise at 0°C to control the exotherm, then warm to RT.

-

Reaction: Stir at RT for 12 hours. T3P kinetics are slower than HATU but cleaner.

-

Workup: Wash the organic layer with water, 10% citric acid (to remove pyridine), sat.

, and brine.

Why it works: The T3P cycle is driven by the release of ring strain. It is less sensitive to the steric bulk of the cyclobutyl group because the active species is smaller than the HATU adduct.

Protocol C: The "Sledgehammer" (Ghosez’s Reagent)

Best For: Unreactive anilines, highly hindered amines, or when Protocols A/B fail.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid directly to the acid chloride under neutral conditions. This avoids the acidic conditions of oxalyl chloride which might degrade sensitive functionalities on the pyrazole ring [3].

Reagents:

-

Acid: 1.0 equiv

-

Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)

-

Amine: 1.1 equiv

-

Base:

or DIPEA (2.0 equiv) -

Solvent: DCM or

(Anhydrous)

Step-by-Step Protocol:

-

Activation: Dissolve the pyrazole acid in dry DCM (0.2 M). Add Ghosez’s reagent dropwise at RT. Stir for 1–2 hours.

-

Monitoring: Withdraw an aliquot, quench with MeOH, and check for the methyl ester by LC-MS to confirm acid chloride formation.

-

-

Coupling: Cool the mixture to 0°C. Add the amine and Base (DIPEA) slowly.

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Workup: Standard aqueous workup (bicarbonate/brine).

Why it works: Acid chlorides are the most reactive electrophiles available. By generating it in situ under mild conditions, we bypass the steric barrier that prevents the amine from attacking bulky active esters.

Comparative Data & Troubleshooting

| Parameter | Protocol A (HATU) | Protocol B (T3P) | Protocol C (Ghosez) |

| Reaction Rate | Fast (1-4 h) | Slow (12-24 h) | Fast (1-3 h) |

| Steric Tolerance | Moderate | High | Very High |

| Purification | Column usually required (remove urea) | Extraction often sufficient | Extraction sufficient |

| Cost | High | Moderate | Moderate |

| Side Reactions | Guanidinium formation (if slow) | Low risk | Hydrolysis (keep dry) |

Common Issues:

-

Low Conversion: If the cyclobutyl group is blocking the approach, switch to Protocol C . The acid chloride is small and linear (

), minimizing steric clash compared to the bulky HATU active ester. -

N-Acyl Urea Formation: In EDC/HOBt couplings (not recommended here), the N-acyl urea byproduct is common with hindered acids. Use T3P to avoid this completely.

-

Solubility: The cyclobutyl group increases lipophilicity. If the starting acid is not dissolving in EtOAc (Protocol B), add a co-solvent like DMF (10% v/v).

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

-

Dunetz, J. R., et al. (2016). T3P: The Green Coupling Reagent for the 21st Century. Organic Process Research & Development. Link

-

Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link

-

Vertex Pharmaceuticals. (2018). Patent US9981939B2: Compounds and uses thereof for the modulation of hemoglobin. (Describes synthesis of cyclobutyl pyrazole intermediates). Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1-cyclobutyl pyrazole synthesis

Welcome to our dedicated technical support center for the synthesis of 1-cyclobutyl pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with this important heterocyclic scaffold. The inherent steric bulk of the cyclobutyl group can significantly impact reaction kinetics and product yields. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low yields in our condensation reaction between a 1,3-dicarbonyl compound and cyclobutylhydrazine. What are the likely causes and how can we improve the outcome?

Low yields in this context are frequently a direct consequence of the steric hindrance imposed by the cyclobutyl group, which can impede the initial nucleophilic attack of the hydrazine on the carbonyl carbon and hinder the subsequent cyclization and dehydration steps.

Troubleshooting Strategies:

-

Microwave Irradiation: Switching from conventional heating to microwave irradiation can be highly effective. The rapid, localized heating often provides the necessary activation energy to overcome the steric barrier, leading to shorter reaction times and improved yields.

-

Catalyst Choice: While often performed under acidic conditions (e.g., acetic acid), the choice and loading of the acid catalyst are critical. For sterically hindered substrates, stronger acids like p-toluenesulfonic acid (p-TsOH) or the use of Lewis acids such as scandium triflate (Sc(OTf)₃) can enhance the electrophilicity of the carbonyl carbons, thereby promoting the initial condensation.

-

Solvent System: The choice of solvent can influence reaction rates. Protic solvents like ethanol or isopropanol are standard, but for challenging cases, a higher-boiling-point solvent such as n-butanol or toluene (to facilitate water removal via a Dean-Stark apparatus) may be beneficial.

Q2: We are observing the formation of significant side products, including isomeric pyrazoles and incompletely cyclized intermediates. How can we improve the regioselectivity of the reaction?

The formation of isomeric pyrazoles arises from the reaction of unsymmetrical 1,3-dicarbonyl compounds with cyclobutylhydrazine. The nucleophilic attack can occur at either carbonyl group, leading to a mixture of regioisomers.

Improving Regioselectivity:

-

Protecting Groups: One effective strategy is to use a 1,3-dicarbonyl equivalent with one of the carbonyl groups masked as a less reactive functional group (e.g., an enol ether or enamine). This directs the initial attack of the hydrazine to the more accessible carbonyl, followed by deprotection and cyclization.

-

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This level of control can significantly enhance regioselectivity by minimizing the formation of undesired isomers that may be favored under thermodynamic equilibrium in batch processes.

Troubleshooting Guide: Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction Stalls / Incomplete Conversion | Insufficient activation energy due to steric hindrance. | 1. Increase reaction temperature or switch to microwave synthesis. 2. Use a more potent acid catalyst (e.g., p-TsOH). 3. Consider a more reactive hydrazine equivalent if available. |

| Formation of Tar/Polymeric Material | Excessive heat or prolonged reaction times leading to decomposition. | 1. Optimize reaction time and temperature; monitor by TLC or LC-MS. 2. If using microwave heating, start with lower power and shorter irradiation times. |

| Difficult Purification | Co-elution of regioisomers or closely related impurities. | 1. Optimize chromatographic conditions (e.g., different solvent systems, gradient elution). 2. Consider derivatization of the crude product to facilitate separation, followed by deprotection. 3. If applicable, explore crystallization as an alternative to chromatography. |

| Hydrolysis of Starting Material | Presence of water in the reaction mixture, especially with sensitive 1,3-dicarbonyls. | 1. Use anhydrous solvents and reagents. 2. Employ a Dean-Stark apparatus to azeotropically remove water as it forms. |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-Cyclobutyl-3,5-dimethylpyrazole

This protocol provides a general procedure for the synthesis of a simple 1-cyclobutyl pyrazole, which can be adapted for other substrates.

Step-by-Step Methodology:

-

To a 10 mL microwave reaction vial, add acetylacetone (1.0 mmol, 1.0 equiv.), cyclobutylhydrazine hydrochloride (1.1 mmol, 1.1 equiv.), and ethanol (5 mL).

-

Add acetic acid (0.5 mL) to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 15 minutes.

-

After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Synthesis via an Enaminone Intermediate

This protocol outlines a strategy to achieve regioselectivity with an unsymmetrical 1,3-dicarbonyl compound.

Step-by-Step Methodology:

-

Enaminone Formation: React the unsymmetrical 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione) with a secondary amine (e.g., pyrrolidine) in toluene with a catalytic amount of p-TsOH, using a Dean-Stark trap to remove water. This will selectively form the enaminone at the less sterically hindered ketone.

-

Condensation: React the purified enaminone with cyclobutylhydrazine in ethanol with acetic acid. The hydrazine will preferentially attack the remaining ketone.

-

Cyclization/Hydrolysis: Upon heating, the intermediate will cyclize, and the enamine will be hydrolyzed to afford the desired pyrazole regioisomer.

-

Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.

Visualizing the Synthetic Challenges

Below are diagrams illustrating the key concepts discussed in this guide.

Caption: The impact of steric hindrance from the cyclobutyl group on pyrazole synthesis.

Caption: A decision-making workflow for troubleshooting 1-cyclobutyl pyrazole synthesis.

References

-

Title: Microwave-assisted organic synthesis – a review Source: RSC Advances URL: [Link]

-

Title: The Knorr Pyrazole Synthesis: A Mechanistic and Optimization Study Source: The Journal of Organic Chemistry URL: [Link]

-

Title: The continuous-flow synthesis of pyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

Technical Support Center: Optimizing Saponification of 1-Cyclobutyl Pyrazole Acetic Acid Esters

Welcome to the Technical Support Center for the hydrolysis of 1-cyclobutyl pyrazole acetic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and consistently achieve high yields of your target carboxylic acid.

Introduction to the Hydrolysis of 1-Cyclobutyl Pyrazole Acetic Acid Esters

The saponification of a 1-cyclobutyl pyrazole acetic acid ester to its corresponding carboxylic acid is a fundamental transformation in the synthesis of various biologically active molecules. While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields, incomplete conversion, or the formation of unwanted byproducts. This guide will delve into the critical parameters of this reaction, offering a systematic approach to optimization and troubleshooting.

The general mechanism for base-catalyzed ester hydrolysis, known as saponification, proceeds via a nucleophilic acyl substitution pathway. The reaction is typically irreversible because the carboxylate salt formed is deprotonated under the basic conditions, shifting the equilibrium towards the products.[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the hydrolysis of 1-cyclobutyl pyrazole acetic acid esters.

Q1: What are the most common bases used for this hydrolysis, and how do I choose the right one?

A1: The most frequently employed bases for saponification are lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH).

-

Lithium Hydroxide (LiOH) is often the preferred choice, particularly for substrates that are sensitive to harsher conditions or prone to side reactions. LiOH is known to coordinate with the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxide ion.[2][3] It is generally used in a mixture of THF and water.

-

Sodium Hydroxide (NaOH) is a strong, cost-effective base suitable for a wide range of ester hydrolyses. It is typically used in aqueous or alcoholic solutions.

-

Potassium Hydroxide (KOH) is another strong base, often used in alcoholic solvents, which can sometimes offer advantages in terms of solubility for certain substrates.

The choice of base often depends on the specific substrate and the solvent system. For the 1-cyclobutyl pyrazole acetic acid ester, starting with LiOH in a THF/water mixture is a reliable starting point.

Q2: How does temperature affect the reaction yield and rate?

A2: Temperature plays a crucial role in the rate of hydrolysis. Generally, increasing the temperature will increase the reaction rate. However, for pyrazole-containing molecules, excessive heat can lead to degradation or side reactions. It is advisable to start the reaction at room temperature and monitor its progress. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied. It is important to find a balance where the reaction proceeds at a reasonable rate without compromising the stability of the starting material or product.[4]

Q3: My starting material is not very soluble in aqueous solutions. How can I address this?

A3: Poor solubility is a common issue. To overcome this, a co-solvent system is typically used. A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol (MeOH), ethanol (EtOH), or dioxane is effective.[5] THF is a popular choice as it can dissolve a wide range of organic compounds and is miscible with water. For sterically hindered esters, a non-aqueous system using a mixture of dichloromethane (CH₂Cl₂) and methanol with NaOH has also been reported to be effective.[4]

Q4: Is the pyrazole ring stable under basic hydrolysis conditions?

A4: The pyrazole ring is generally stable and resistant to oxidizing and reducing agents.[6] However, the specific substitution pattern on the ring can influence its stability. Under standard saponification conditions (e.g., LiOH or NaOH at room temperature to moderate heat), the 1-cyclobutyl pyrazole moiety is expected to be stable. It is always recommended to monitor the reaction for the appearance of any unexpected byproducts.

Q5: Is the cyclobutyl group stable during hydrolysis?

A5: The cyclobutane ring is generally stable under both acidic and basic hydrolysis conditions and is not expected to undergo ring-opening or other rearrangements.[7][8]

Troubleshooting Guide

Even with a well-designed protocol, you may encounter issues. This section provides a structured approach to troubleshooting common problems.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficient Base: The amount of base may not be enough to drive the reaction to completion, especially if the starting ester is impure or contains acidic impurities. 2. Low Temperature: The reaction may be too slow at room temperature. 3. Poor Solubility: The ester may not be sufficiently dissolved in the reaction medium, limiting its contact with the hydroxide ions. 4. Steric Hindrance: The cyclobutyl group or other substituents may sterically hinder the approach of the hydroxide nucleophile to the ester carbonyl.[9] | 1. Increase Base Equivalents: Use a larger excess of the base (e.g., increase from 1.5 to 3 equivalents). 2. Increase Temperature: Gently heat the reaction mixture to 40-60 °C and monitor progress. 3. Optimize Solvent System: Try a different co-solvent (e.g., switch from THF/water to dioxane/water or methanol/water). Increase the proportion of the organic solvent. 4. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours). Consider using a stronger base or a different solvent system designed for hindered esters.[4][10] |

| Formation of Byproducts | 1. Degradation: The starting material or product may be degrading under the reaction conditions (e.g., high temperature or prolonged reaction time). 2. Side Reactions of the Pyrazole Ring: Although generally stable, the pyrazole ring might undergo side reactions under harsh conditions. | 1. Lower Reaction Temperature: If heating, try running the reaction at room temperature for a longer time. 2. Use a Milder Base: Switch from NaOH to LiOH. 3. Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to minimize byproduct formation. |

| Difficult Work-up/Isolation | 1. Emulsion Formation: During the aqueous work-up, an emulsion may form, making phase separation difficult. 2. Product Solubility in Water: The carboxylate salt may be partially soluble in the aqueous layer, leading to loss of product during extraction. 3. Precipitation Issues: The carboxylic acid may not precipitate cleanly upon acidification. | 1. Brine Wash: Add a saturated aqueous solution of NaCl (brine) to help break up emulsions. 2. Back-Extraction: After acidification and extraction, back-extract the aqueous layer with more organic solvent to recover any dissolved product. 3. pH Adjustment: Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate.[5] If the product is still soluble, consider evaporation of the solvent and purification by chromatography. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the hydrolysis of a generic 1-cyclobutyl pyrazole acetic acid ester.

Protocol 1: Standard Lithium Hydroxide Hydrolysis

Objective: To hydrolyze a 1-cyclobutyl pyrazole acetic acid ester to the corresponding carboxylic acid using lithium hydroxide.

Materials:

-

1-cyclobutyl pyrazole acetic acid ester

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Separatory Funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the 1-cyclobutyl pyrazole acetic acid ester (1.0 eq) in a mixture of THF and water (typically a 2:1 to 3:1 ratio). The concentration should be approximately 0.1-0.2 M.

-

Addition of Base: Add solid lithium hydroxide monohydrate (1.5 - 3.0 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.

-

Quenching and Acidification: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Carefully add 1 M HCl dropwise to acidify the mixture to a pH of 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizing the Workflow

Hydrolysis Reaction Pathway

Sources

- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 10. scite.ai [scite.ai]

Technical Support Center: Crystallization of Pyrazole Acetic Acid Derivatives

Status: Operational Support Tier: Level 3 (Senior Application Science) Ticket ID: PYR-CRYST-001 Subject: Solvent Selection, Oiling Out, and Polymorph Control for Pyrazole Acetic Acid Derivatives

Welcome to the Crystallization Optimization Hub

You have reached the advanced technical support interface for small molecule crystallization. This guide addresses the specific physicochemical challenges of Pyrazole Acetic Acid Derivatives (e.g., Lonazolac analogues, 1,3,5-substituted pyrazole intermediates).

These molecules present a unique "Janus-faced" challenge:

-

The Pyrazole Ring: Aromatic, moderately lipophilic, and capable of

- -

The Acetic Acid Tail: Highly polar, H-bond donor/acceptor, and pH-sensitive.

Below are the specialized modules designed to troubleshoot your experimental failures.

Module 1: Solvent Selection Strategy

User Query: "Standard solvents (Hexane/Ethyl Acetate) are failing. The compound either doesn't dissolve or crashes out as a gum. What solvent system should I use?"

The Technical Solution

Pyrazole acetic acids often fail in non-polar solvents because the carboxylic acid dimerizes, reducing solubility, while the pyrazole ring resists dissolution in pure water. You must utilize "Bridge Solvents" that can engage both the aromatic ring and the acidic tail.

Recommended Solvent Systems

| Solvent Class | Specific Solvent | Role | Mechanistic Rationale |

| Primary (Good) | Ethanol (EtOH) | Solvent | Excellent H-bond donor for the -COOH group; alkyl tail solvates the pyrazole ring. |

| Primary (Good) | Isopropanol (IPA) | Solvent | Similar to EtOH but with higher boiling point; slower evaporation rate encourages better crystal growth. |

| Anti-Solvent | Water | Anti-Solvent | Critical: Only use with water-miscible organics (EtOH/IPA). Forces hydrophobic effect on the pyrazole ring to induce nucleation. |

| Anti-Solvent | n-Heptane | Anti-Solvent | Use with Ethyl Acetate. Good for rejecting non-polar impurities, but risk of oiling out is high.[1] |

| Specialty | Acetone | Solvent | Good for breaking carboxylic acid dimers; often yields anhydrous forms. |

Decision Logic: Solvent Selection

Figure 1: Decision matrix for solvent selection based on chemical form and impurity profile.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Query: "My solution turns cloudy, but instead of crystals, I see oil droplets settling at the bottom. How do I fix this?"

The Diagnostic

This is Liquid-Liquid Phase Separation (LLPS) .[2][3] It occurs when the "Oiling Out" boundary is hit before the Solubility curve (Metastable Limit).

-

Cause: The pyrazole derivative is likely amphiphilic. In mixtures (e.g., EtOH/Water), the hydrophobic pyrazole moiety repels water too aggressively before the crystal lattice can organize.

-

Risk: The oil phase concentrates impurities, leading to sticky, low-purity solids.

The Rescue Protocol: "Seeding at the Cloud Point"

-

Re-dissolve: Heat the mixture until the oil phase disappears and the solution is clear (one phase).

-

Adjust Composition: Add 5-10% more of the good solvent (e.g., Ethanol) to shift the phase diagram away from the LLPS region.

-

Temperature Cycling: Cool slowly (0.5°C/min).

-

The Critical Step:

-

Watch for the first sign of turbidity (Cloud Point).

-

STOP COOLING IMMEDIATELY. Hold temperature.

-

Add Seed Crystals (0.1 wt%) of the pure product.

-

Hold for 1 hour to allow the oil droplets to nucleate on the seeds rather than coalescing.

-

-

Resume Cooling: Once a solid suspension is visible, resume cooling to 0°C.

Workflow: Oiling Out Rescue

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Purity & Regioisomer Rejection

User Query: "I synthesized a 1,3-substituted pyrazole, but I have 15% of the 1,5-isomer. They co-crystallize.[4] How do I separate them?"

The Scientific Insight

Pyrazole synthesis (reaction of hydrazines with 1,3-diketones) often produces regioisomers.[5][6]

-

1,3-isomer: Often more planar and packs tighter (higher melting point).

-

1,5-isomer: Steric clash between the N-substituent and the C5-substituent often disrupts packing (lower melting point, higher solubility).

Purification Protocol: Thermodynamic Slurry

Recrystallization by cooling often traps the impurity. Instead, use a Thermodynamic Slurry .

-

Solvent Choice: Select a solvent where the product has moderate solubility (e.g., Isopropanol).

-

Preparation: Create a saturated suspension of the crude mixture.

-

Cycling:

-

Heat to 50°C (dissolves the more soluble 1,5-isomer and surface impurities).

-

Cool to 20°C (recrystallizes the stable 1,3-isomer).

-

Repeat 3-5 times.

-

-

Mechanism: Ostwald Ripening. The system minimizes energy by dissolving the less stable crystal defects (impurities) and growing the stable pure crystal.

-

Filtration: Filter at room temperature (do not cool to 0°C, or the impurity will precipitate back out).

Module 4: Salt Formation (Lonazolac Case Study)

User Query: "I am working with Lonazolac Calcium. It forms a gel in water. How do I get a crystalline powder?"

The Explanation

Calcium salts of carboxylic acids are notorious for forming hydrogels because the

The Protocol: Anti-Solvent Shift

Do not crystallize from pure water. Use a Water-to-Acetone shift.

-

Dissolution: Dissolve the Sodium salt of the pyrazole in Water (high solubility).

-

Exchange: Add

solution dropwise. -

Critical Step: Immediately add Acetone (or Ethanol) as an anti-solvent.

-

Ratio: Final solvent composition should be >60% Organic.

-

Why: The organic solvent dehydrates the coordination sphere, preventing gelation and forcing the calcium salt to precipitate as a discrete solid.

-

References & Authoritative Sources

-

Solvent Properties & Selection:

-

Wypych, G. (2019). "Handbook of Solvents." ChemTec Publishing. (Defines solubility parameters for pyrazoles vs. carboxylic acids).

-

University of Rochester..

-

-

Oiling Out Mechanisms:

-

Veverka, M., et al. "Oiling Out in Crystallization of Active Pharmaceutical Ingredients." Chemical Engineering & Technology. (Explains the thermodynamics of LLPS in amphiphilic drugs).

-

Mettler Toledo..

-

-

Pyrazole Regioisomer Separation:

-

Lonazolac & Salt Crystallization:

For further assistance, please upload your XRPD patterns or DSC traces to the secure portal.

Sources

- 1. Tips & Tricks [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

- 7. [Synthesis and physico-chemical properties of lonazolac-Ca, a new antiphlogistic/antirheumatic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting decarboxylation of pyrazole acetic acids

Technical Support Center: Decarboxylation of Pyrazole Acetic Acids

Topic: Troubleshooting & Optimization of Pyrazole Acetic Acid Decarboxylation Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content ID: TS-PYR-DEC-001[1][2]

Core Directive & Diagnostic Framework

Status: Active

Severity: High (Irreversible Substrate Loss / Safety Hazard via

Executive Summary:

The decarboxylation of pyrazole acetic acids (

This guide addresses three distinct operational scenarios. Identify your workflow below to proceed:

-

Scenario A (Stabilization): "I am trying to synthesize/isolate a pyrazole acetic acid, but it keeps decarboxylating to the methyl-pyrazole."

-

Scenario B (Intentional Cleavage): "I want to convert a pyrazole acetic acid (or malonate precursor) to a methyl-pyrazole."

-

Scenario C (Coupling): "I am performing a metal-catalyzed decarboxylative cross-coupling (e.g., with aryl halides)."

Technical Deep Dive: The Zwitterionic Trap

Mechanism of Instability:

The primary driver for the thermal instability of pyrazole acetic acids is the formation of a zwitterionic intermediate .[1] In protic or polar aprotic solvents, the basic nitrogen of the pyrazole ring (N2) can abstract a proton (inter- or intramolecularly) from the carboxylic acid.[1] The resulting carboxylate anion pushes electron density into the ring, facilitating

Key Insight: N-unsubstituted pyrazoles are significantly more prone to this pathway due to their ability to shuttle protons.[1] N-alkylation or electron-withdrawing groups (EWGs) on the ring significantly increase thermal stability. [1]

Figure 1: The zwitterionic mechanism responsible for the thermal instability of heteroaryl acetic acids. Note that blocking the proton transfer (pH control or N-protection) arrests this pathway.

Troubleshooting Guides (Q&A Format)

Scenario A: Preventing Unwanted Decarboxylation

Q1: My product decomposes during rotary evaporation. How do I isolate the free acid? Diagnosis: You are likely concentrating an acidic or zwitterionic solution at elevated temperatures.[1] The combination of heat and the "isoelectric" state accelerates decarboxylation.[1] Solution:

-

Avoid Heat: Keep water bath temperature

. Use high vacuum rather than high heat.[1] -

Salt Formation: Do not isolate the free acid if possible. Isolate as the hydrochloride salt (protonating the carboxylate prevents

loss) or the sodium salt (deprotonating the ring NH prevents zwitterion formation).-

Protocol: Treat the crude hydrolysate with 1.0 equiv of HCl in dioxane/ether and filter the precipitate.[1]

-

-

N-Protection: If the synthesis allows, use an N-protecting group (e.g., THP, Boc, SEM) until the acid is coupled.[1][2] N-protected pyrazoles lack the basic nitrogen required for the low-energy zwitterionic decomposition pathway.[1]

Q2: I see a methyl-pyrazole impurity increasing over time in my NMR tube (DMSO-d6). Diagnosis: Spontaneous decarboxylation in polar aprotic solvents. DMSO stabilizes charge-separated states (zwitterions), lowering the activation energy for decarboxylation.[1][2] Solution:

-

Storage: Store samples in

or -

Buffering: Add a trace of TFA (to fully protonate) or

(to fully deprotonate) to the NMR tube to push the equilibrium away from the reactive zwitterion.

Scenario B: Intentional Decarboxylation (Synthesis)

Q3: I am trying to decarboxylate a pyrazole-malonic acid to the acetic acid, but it goes all the way to the methyl pyrazole.

Diagnosis: "Double decarboxylation" is occurring because the thermal conditions required for the first step (malonate

-

Stepwise Control: Do not use neat heating. Use a solvent with a boiling point strictly controlled between

(e.g., dioxane or toluene).[1][2] -

pH Switch: Perform the malonate decarboxylation in acidic media (e.g., AcOH/HCl). The protonated pyrazole ring is electron-poor, which destabilizes the transition state for the second decarboxylation (acetate

methyl) while allowing the first (malonate

Q4: The reaction is stalled. I cannot remove the carboxylic acid from the pyrazole ring (Pyrazole-4-COOH). Clarification: This is a pyrazole carboxylic acid, not an acetic acid. These are much more stable.[1] Solution:

-

Copper Catalysis: Use the Shepherd-Goossen protocol :

(0.1 equiv), 1,10-phenanthroline, in Quinoline/NMP at -

Microwave: Microwave irradiation at

in NMP often succeeds where thermal heating fails.[1]

Scenario C: Decarboxylative Coupling

Q5: My copper-catalyzed decarboxylative coupling (with aryl halides) gives low yields and homocoupling. Diagnosis: Inefficient radical generation or catalyst poisoning by the pyrazole nitrogen. Solution:

-

Ligand Choice: Pyrazoles are good ligands for copper.[1] You must use a ligand that binds Cu stronger than your substrate.[1] 1,10-Phenanthroline or bipyridine are essential.[1][2]

-

Oxidant: If doing oxidative coupling (C-H activation), ensure the oxidant (

or

Comparative Data: Stability & Reactivity

Table 1: Decarboxylation Propensity of Pyrazole Acid Derivatives

| Substrate Class | Structure | Stability | Primary Decarboxylation Mechanism | Troubleshooting Tip |

| Pyrazole-3/4/5-Carboxylic Acid | High (Stable | Protodecarboxylation (requires Cu/Ag cat.)[1] | Requires extreme heat or metal catalyst.[1] | |

| Pyrazole-Acetic Acid (N-H) | Low (Dec. | Zwitterionic Thermal | Isolate as HCl salt.[1] Avoid DMSO. | |

| Pyrazole-Acetic Acid (N-Alkyl) | Moderate (Dec. | Thermal / Radical | More stable than N-H analogs.[1] | |

| Pyrazole-Malonic Acid | Very Low (Dec. | Cyclic 6-membered TS | Controlled heating to stop at acetic acid.[1] |

Validated Protocols

Protocol A: Controlled Synthesis of Pyrazole Acetic Acids (From Malonates)

Source: Adapted from ChemRxiv 2023 (Ref 1) & Industrial Patents[2]

-

Hydrolysis: Dissolve diethyl 2-(1H-pyrazol-4-yl)malonate in EtOH/Water (1:1). Add NaOH (2.5 equiv). Stir at RT for 2h.[1]

-

Acidification (Critical Step): Cool to

. Slowly add 2M HCl until pH reaches 3-4. Do not go to pH 1 if the product is acid-sensitive, but for pyrazoles, pH 1-2 is usually safer to prevent zwitterion formation.[1][2] -

Decarboxylation:

-

Method: Heat the aqueous acidic solution to

for 1-2 hours. Monitor by LCMS for conversion of Malonic Acid ( -

Stop Condition: Stop immediately upon disappearance of starting material.[1] Prolonged heating leads to Methyl Pyrazole (

).

-

-

Isolation: Lyophilize the aqueous solution or extract with EtOAc at pH 3. Avoid rotary evaporation at bath temps

.

Protocol B: Radical Decarboxylative Coupling (C-H Arylation)

Source: Inorganic Chemistry Frontiers (Ref 2)[2]

-

Reagents: Pyrazole acetic acid (1.0 equiv), Aryl Halide (1.0 equiv),

(20 mol%), 1,10-Phenanthroline (20 mol%), -

Solvent: DMF or DMSO (Dry).

-

Conditions: Heat to

under Argon for 12h. -

Note: If yield is low, add 1.0 equiv of

as a co-oxidant/halide scavenger.[1][2]

References

-

Mykhailiuk, P. et al. "Practical multigram synthesis of 4- and 5-pyrazolylacetic acids."[1] ChemRxiv, 2023.[1][2] Link

-

Xiang, S. et al. "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons."[1][2][3] Inorganic Chemistry Frontiers, 2019, 6 , 2359-2364.[1][2][3] Link

-

Li, J. et al. "Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones."[1] ACS Omega, 2022, 7 , 6, 5456–5464.[1][2] Link[2]

-

Guillou, S. et al. "Copper-catalyzed decarboxylation of heterocyclic carboxylic acids."[1] Tetrahedron, 2010, 66 , 2654-2663.[1][2] Link[2]

-

Katritzky, A. R. et al. "The decarboxylation of some heterocyclic acetic acids."[1][2] Journal of the Chemical Society B, 1967, 1243-1251.[1][2] Link

Sources

- 1. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Microwave-Assisted Synthesis of 1-Cyclobutyl Pyrazoles

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational | Topic: N-Heterocycle Construction

User Profile: Medicinal Chemists, Process Development Scientists.[1] Objective: Rapid, regioselective synthesis of 1-cyclobutyl pyrazoles using microwave irradiation.

Core Synthesis Modules (Protocols)

⚠️ Critical Pre-Flight Check: Route Selection

Before starting, determine your synthesis pathway based on your starting materials and regioselectivity requirements.[1]

Figure 1: Synthesis Decision Matrix

Caption: Decision tree for selecting between direct cyclocondensation (Method A) and N-alkylation (Method B) based on substrate symmetry and regiochemical needs.

Protocol A: Direct Cyclocondensation (The "One-Pot" Route)

Best for: Symmetrical diketones or when 1-cyclobutylhydrazine is readily available.[1] Mechanism: Double condensation of hydrazine with carbonyls.

Reagents:

-

1-Cyclobutylhydrazine Hydrochloride (1.0 equiv)[1]

-

1,3-Dicarbonyl / Enaminone (1.0 - 1.1 equiv)[1]

-

Base: Triethylamine (Et3N) or Sodium Acetate (NaOAc) (1.2 equiv) - Crucial for neutralizing the HCl salt.[1]

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).[1]

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave vial, dissolve 1-cyclobutylhydrazine HCl (1 mmol) in EtOH (3 mL).

-

Neutralization: Add Et3N (1.2 mmol). Stir for 2 minutes. Note: If using AcOH as solvent, omit Et3N.[1]

-

Addition: Add the 1,3-dicarbonyl compound (1.0 mmol). Cap the vial.

-

Irradiation: Heat at 120°C for 10–15 minutes (High Absorption).

-

Pressure Limit: Set to 15 bar.

-

Stirring: High.[2]

-

-

Workup: Cool to RT. Concentrate in vacuo.[3] Partition between EtOAc and Water. Dry organic layer (Na2SO4) and concentrate.[3]

Protocol B: N-Alkylation (The "Post-Functionalization" Route)

Best for: Highly specific regiochemical targets where cyclocondensation yields mixtures.[1] Mechanism: SN2 substitution on the pyrazole nitrogen.

Reagents:

-

Substituted 1H-Pyrazole (1.0 equiv)[1]

-

Bromocyclobutane (1.5 equiv) - Cyclobutyl halides are sluggish electrophiles; MW is essential here.[1]

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)[1]

-

Solvent: DMF or Acetonitrile (ACN).

Step-by-Step Workflow:

-

Mixing: Combine 1H-pyrazole (1 mmol), Cs2CO3 (2 mmol), and DMF (3 mL) in a MW vial.

-

Activation: Stir for 5 mins to deprotonate the pyrazole.

-

Alkylation: Add bromocyclobutane (1.5 mmol).

-

Irradiation: Heat at 140–160°C for 20–30 minutes .

-

Note: Cyclobutyl bromide requires higher energy than primary alkyl halides due to steric hindrance and ring strain.

-

-

Workup: Dilute with water/brine. Extract with EtOAc.[4]

Troubleshooting & FAQs

Section 1: Yield & Conversion Issues

Q: My reaction with Cyclobutylhydrazine HCl stalled. Why? A: The hydrochloride salt must be neutralized to release the nucleophilic free hydrazine.

-

Diagnosis: If you didn't add a base (like Et3N or NaOAc) in a neutral solvent (EtOH), the hydrazine remains protonated (non-nucleophilic).[1]

-

Fix: Add 1.2 equivalents of Et3N or switch to Acetate buffer (EtOH/AcOH 10:1).

Q: In Method B (Alkylation), conversion is <20%. A: Cyclobutyl halides are secondary and sterically hindered.[1]

-

Fix 1 (Temperature): Increase MW temp to 160°C.

-

Fix 2 (Leaving Group): Switch from Bromocyclobutane to Cyclobutyl Tosylate or Iodocyclobutane (prepare via Finkelstein) for better reactivity.

-

Fix 3 (Base): Ensure you are using Cs2CO3 (Cesium effect), not K2CO3.[1]

Section 2: Regioselectivity (The "Isomer Nightmare")[1]

Q: I am getting a 1:1 mixture of regioisomers (1,3- vs 1,5-disubstituted). How do I control this? A: This is the most common challenge in pyrazole synthesis.

-

Mechanism: The hydrazine attacks the most electrophilic carbonyl first.

-

Control Strategy:

-

Sterics: The bulky cyclobutyl group will prefer to be distal to bulky substituents on the pyrazole core (favoring 1,3-isomer).[1]

-

Solvent Switch:

-

Protic (EtOH/AcOH): Often favors 1,3-isomer (electronic control).[1]

-

Aprotic (THF/DMF): May shift ratio towards 1,5-isomer.

-

-

Use Enaminones: Replace 1,3-diketone with an enaminone (R-CO-CH=CH-NMe2). The hydrazine exclusively attacks the carbonyl first (Michael addition is slower), yielding high regioselectivity.[1]

-

Table 1: Regioselectivity Optimization Matrix

| Variable | Condition A (Favors 1,3-Isomer) | Condition B (Favors 1,5-Isomer) |

| Solvent | Ethanol, Methanol (Protic) | Pyridine, THF (Aprotic/Basic) |

| Reagent | Enaminone / Ethynyl Ketone | 1,3-Diketone (often mixed) |

| Acid/Base | Acidic (AcOH, HCl cat.)[1] | Basic (Et3N, NaOMe) |

Advanced Visualization: Reaction Pathways

Figure 2: Mechanistic Pathway & Regiodivergence

Caption: Divergent pathways in cyclocondensation. Path A is generally favored by acidic conditions and steric bulk.

References

-

ChemicalBook. (2025). 1-Cyclobutylhydrazine Hydrochloride Properties and Suppliers. Retrieved from [1]

-

Karakaya, A. (2025).[1][5] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [1]

-

Shorey, S., et al. (2012).[1] Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation. Asian Journal of Chemistry. Retrieved from

-

Zrinski, I. (2006).[1] Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition. Heterocycles. Retrieved from [1]

-

RSC Publishing. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol. Retrieved from [1]

Sources

- 1. scielo.br [scielo.br]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Validation & Comparative

Definitive Guide: C13 NMR Analysis of 1-Cyclobutyl vs. 1-Isopropyl Pyrazoles

Executive Summary